Introduction: The Quinoline Scaffold in Modern Drug Discovery
Introduction: The Quinoline Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 8-Chloroquinolin-7-amine: Structure, Properties, and Applications
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have formed the backbone of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, and antimicrobial properties.[1][2] Within this important class of heterocycles, halo- and amino-substituted quinolines serve as critical synthons for building complex, biologically active molecules. 8-Chloroquinolin-7-amine, in particular, represents a versatile molecular scaffold, combining the reactive potential of an aromatic amine with a strategically placed chlorine atom, offering multiple avenues for synthetic diversification and the development of novel chemical entities.
This guide provides a comprehensive technical overview of 8-Chloroquinolin-7-amine, designed for researchers and scientists in drug development. We will explore its fundamental physicochemical properties, delve into its synthesis and chemical reactivity, discuss its applications as a key building block in medicinal chemistry, and provide standardized protocols for its use and evaluation.
Part 1: Physicochemical and Spectroscopic Profile
The unique arrangement of the chloro and amine substituents on the quinoline core dictates the molecule's physical properties and reactivity. Understanding these fundamental characteristics is the first step in its effective application.
Physicochemical Properties
The key physicochemical data for 8-Chloroquinolin-7-amine are summarized below.
| Property | Value | Source |
| IUPAC Name | 8-chloroquinolin-7-amine | [3] |
| CAS Number | 1379334-91-4 | [3] |
| Molecular Formula | C₉H₇ClN₂ | [3] |
| Molecular Weight | 178.62 g/mol | [3][4] |
| Canonical SMILES | Nc1ccc2cccnc2c1Cl | [3] |
| InChI Key | LGEKIWCZTVUNKE-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for this exact isomer are not broadly published, a robust prediction of its spectroscopic characteristics can be made based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-8.5 ppm). The protons on the carbocyclic ring will be influenced by the electron-donating amine and the electron-withdrawing chloro group. The protons on the pyridine ring will typically appear at a lower field. The amine protons (-NH₂) will present as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
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¹³C NMR: The spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom attached to the chlorine (C8) will be significantly influenced, as will the carbon attached to the amine group (C7).
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IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations characteristic of the quinoline ring system (approx. 1500-1650 cm⁻¹), and a C-Cl stretching band in the fingerprint region (typically below 800 cm⁻¹).
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 178. A characteristic isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak will be present, confirming the presence of a single chlorine atom.
Part 2: Synthesis and Chemical Reactivity
8-Chloroquinolin-7-amine is a valuable intermediate whose synthesis and subsequent reactions are central to its utility.
Representative Synthetic Route
A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. The synthesis of 8-Chloroquinolin-7-amine can be logically achieved from 8-chloro-7-nitroquinoline. This precursor can be prepared through established quinoline synthesis methodologies followed by nitration. The reduction of the nitro group is typically performed using metal catalysts or reducing agents like zinc in acetic acid.[5]
A plausible synthetic pathway to 8-Chloroquinolin-7-amine.
Experimental Protocol: Reduction of 8-Chloro-7-nitroquinoline
-
Setup: To a solution of 8-chloro-7-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a reducing agent like zinc dust (3.0-5.0 eq) portion-wise.[5]
-
Reaction: Heat the reaction mixture gently (e.g., on a steam bath) for a short period (5-30 minutes) while monitoring the reaction progress by TLC.[5]
-
Workup: After cooling, neutralize the reaction mixture. If acetic acid was used, make the solution alkaline with aqueous ammonium hydroxide.[5]
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 8-Chloroquinolin-7-amine, which can be further purified by column chromatography or recrystallization.
Chemical Reactivity
The molecule possesses two primary sites for chemical modification: the nucleophilic 7-amino group and the 8-chloro substituent, which can participate in cross-coupling reactions.
-
Reactions at the 7-Amino Group: The primary amine is a strong nucleophile and can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions, allowing for the introduction of a wide variety of functional groups and the extension of the molecular structure.
-
Reactions at the 8-Chloro Group: The chlorine atom at the C8 position is subject to substitution, although its reactivity is influenced by steric hindrance from the adjacent nitrogen-containing ring.[6] It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[6][7] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of aryl, alkyl, and amino moieties.
Key reactive sites on the 8-Chloroquinolin-7-amine scaffold.
Part 3: Applications in Medicinal Chemistry
The 7-chloroquinoline moiety is a cornerstone of antimalarial drug discovery, most famously embodied by chloroquine and hydroxychloroquine.[8][9] In these drugs, the 7-chloro group is thought to be essential for inhibiting the formation of hemozoin (β-hematin) in the parasite's food vacuole.[10] The basic amino side chain is crucial for drug accumulation in this acidic organelle.
Derivatives of 8-Chloroquinolin-7-amine are therefore highly attractive candidates for developing new antimalarial agents.[11] Furthermore, the broader 8-hydroxyquinoline (8-HQ) class, which is structurally related, exhibits potent and diverse biological activities, including antifungal, antibacterial, and anticancer effects, often linked to their ability to chelate metal ions.[2][12] This suggests that the 8-Chloroquinolin-7-amine scaffold can be used to generate novel compounds targeting a wide range of diseases.
Target pathway for 7-chloroquinoline-based antimalarials.
Part 4: Safety and Handling
As with any laboratory chemical, 8-Chloroquinolin-7-amine should be handled with appropriate care, following standard safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar aromatic amines and chlorinated heterocycles provide a strong basis for safe handling procedures.[13][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14] A lab coat, chemical safety goggles, and nitrile gloves are mandatory.
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.[16] Some related compounds are noted to be air or light-sensitive, so storage under an inert atmosphere away from light may be advisable.[13][14]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[13]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[13]
-
If swallowed: Rinse mouth and seek immediate medical attention.[14]
-
Conclusion and Future Perspectives
8-Chloroquinolin-7-amine is a synthetically versatile and medicinally relevant scaffold. Its dual reactivity allows for extensive derivatization, making it a valuable starting material for constructing libraries of novel compounds. The established importance of the 7-chloroquinoline core in antimalarial therapy provides a strong rationale for its continued exploration in this area. Moreover, the broad biological activities associated with the quinoline nucleus suggest that derivatives of 8-Chloroquinolin-7-amine hold significant potential for development as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on exploring diverse substitutions at both the amino and chloro positions to fully unlock the therapeutic potential of this promising chemical entity.
References
-
Molport. 8-chloroquinolin-7-amine | 1379334-91-4. [Link]
-
PrepChem.com. Synthesis of 8-amino-7-chloroisoquinoline. [Link]
-
PubChem. 8-Chloro-5-quinolinamine. National Center for Biotechnology Information. [Link]
- Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- Nemez, D., et al. (n.d.). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products.
-
LookChem. 8-Chloroisoquinolin-1-amine Safety Data Sheets(SDS). [Link]
-
Chemtron. Safety Data Sheet. [Link]
-
PubChem. 8-Chloroquinoline. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Chloroquinolin-8-amine. National Center for Biotechnology Information. [Link]
- de Villiers, K. A., et al. (2019).
- Bellahcen, T., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14175–14188.
-
ResearchGate. (n.d.). Chemical structures of 8HQ and its derivatives (1-9). [Link]
-
PubChemLite. 8-chloroquinolin-2-amine (C9H7ClN2). [Link]
- Al-Zoubi, W., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5036.
- Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biochemistry and Biophysics Reports, 6, 135-141.
- Singh, R. S., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-13.
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
-
ResearchGate. (n.d.). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. [Link]
-
Stenutz. 8-chloroquinoline. [Link]
- Pippi, B., et al. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16993–17036.
-
Wikipedia. 8-Aminoquinoline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloroquinolin-7-amine | 1379334-91-4 | Buy Now [molport.com]
- 4. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. lookchem.com [lookchem.com]
